molecular formula C11H12Cl2O2 B12645822 2,6-Dichlorophenyl valerate CAS No. 71463-59-7

2,6-Dichlorophenyl valerate

Cat. No.: B12645822
CAS No.: 71463-59-7
M. Wt: 247.11 g/mol
InChI Key: ISMFOXVVLSHSRJ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl valerate is an organic compound with the molecular formula C11H12Cl2O2 It is an ester derived from valeric acid and 2,6-dichlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl valerate typically involves the esterification of valeric acid with 2,6-dichlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenyl valerate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,6-dichlorophenol and valeric acid.

    Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent (e.g., ethanol) and under controlled temperature conditions.

Major Products Formed:

    Hydrolysis: 2,6-Dichlorophenol and valeric acid.

    Substitution: Various substituted phenyl valerates depending on the nucleophile used.

Scientific Research Applications

2,6-Dichlorophenyl valerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis reactions.

    Medicine: Research into its potential as a prodrug or its derivatives for therapeutic applications is ongoing.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl valerate primarily involves its hydrolysis to release 2,6-dichlorophenol and valeric acid. The released 2,6-dichlorophenol can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenyl valerate, known for its use in the production of herbicides and disinfectants.

    Valeric Acid: A carboxylic acid used in the synthesis of esters and as a flavoring agent.

Comparison: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its individual components. The presence of the ester bond makes it more reactive in hydrolysis reactions, and the dichlorophenyl group enhances its potential for substitution reactions. This combination of properties makes it a versatile compound for various applications.

Properties

CAS No.

71463-59-7

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

(2,6-dichlorophenyl) pentanoate

InChI

InChI=1S/C11H12Cl2O2/c1-2-3-7-10(14)15-11-8(12)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3

InChI Key

ISMFOXVVLSHSRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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